7-Hydroxywarfarin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxywarfarin-d5 is a deuterium-labeled derivative of 7-Hydroxywarfarin , a metabolite of the anticoagulant drug warfarin . It is used primarily for research purposes and not intended for patient use .
Synthesis Analysis
The synthesis of 7-Hydroxywarfarin-d5 involves the incorporation of deuterium atoms into the hydroxyl group of the parent compound. Deuterium labeling provides a useful tool for studying drug metabolism and pharmacokinetics .
Molecular Structure Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Warfarin Metabolism and Genetic Factors : Warfarin is metabolized into S-7-hydroxywarfarin and R-7-hydroxywarfarin by cytochrome P450 isoforms. The metabolism of these enantiomers is influenced by genetic factors such as the CYP2C9 gene and VKORC1 alleles, as well as clinical factors like smoking and hypertension (Bryk et al., 2015).
Detection and Analysis Methods : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous detection of S-warfarin, R-warfarin, S-7-hydroxywarfarin, and R-7-hydroxywarfarin in human plasma. This method is crucial for investigating warfarin metabolism and potential drug interactions (Zuo et al., 2010).
Glucuronidation of Hydroxywarfarins : Both R- and S-7-hydroxywarfarin undergo glucuronidation by multiple UDP-glucuronosyltransferases in human liver microsomes. This process is essential for their excretion in urine and has implications for the modulation of warfarin metabolism and patient responses (Pugh et al., 2014).
Pharmacokinetics in Anticoagulation Therapy : The concentration of 7-hydroxywarfarin in plasma correlates with warfarin dosage requirements in patients undergoing long-term anticoagulation therapy. This suggests that monitoring 7-hydroxywarfarin could be useful for optimizing warfarin dosing (Kulkarni et al., 2008).
Drug-Drug Interactions : The metabolites of warfarin, including 7-hydroxywarfarin, can inhibit the CYP2C9 enzyme, which is responsible for the metabolism of S-warfarin. This inhibition can lead to variations in drug metabolism among patients and has implications for understanding drug-drug interactions (Jones et al., 2010).
Mechanism of Action
properties
IUPAC Name |
4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857861 |
Source
|
Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94820-64-1 |
Source
|
Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.